Cas no 84006-10-0 (2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine)

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine structure
84006-10-0 structure
Nombre del producto:2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
Número CAS:84006-10-0
MF:C9H12ClNO
Megavatios:185.650681495667
CID:60642
PubChem ID:819992

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Propiedades químicas y físicas

Nombre e identificación

    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
    • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (ACI)
    • 2-Chlormethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride
    • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
    • 4-Methoxy-3,5-dimethyl-2-(chloromethyl)pyridine
    • METHYLBRASSIDATE
    • 2-chloromethyl-3,5-dimethyl-4-methoxy-pyridine
    • 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine
    • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
    • SCHEMBL1160150
    • NH3A66X6A6
    • AN-668/25055009
    • AKOS000321191
    • 3,5-dimethyl-4-methoxy-2-pyridylmethyl chloride
    • Pyridine, 2-(chloromethyl)-4-methoxy-3,5-dimethyl-
    • 3,5-dimethyl-4-methoxy-2-chloromethylpyridine
    • MFCD03265239
    • EN300-57759
    • BB 0262067
    • AS-75978
    • SRKVJDYNPSMHJM-UHFFFAOYSA-N
    • 2-(chloromethyl)-4-methoxy-3, 5-dimethylpyridine
    • 2-chloromethyl-4-methoxy-3,5-lutidine
    • SB53801
    • UNII-NH3A66X6A6
    • FT-0611964
    • DTXSID70356147
    • 84006-10-0
    • DB-031921
    • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine; 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine; 2-Chlormethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride; 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine; 4-Methoxy-3,5-dimethyl-2-(chloromethyl)pyridine
    • STK501313
    • ALBB-006039
    • DB-355965
    • DTXCID80307206
    • MDL: MFCD03265239
    • Renchi: 1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
    • Clave inchi: SRKVJDYNPSMHJM-UHFFFAOYSA-N
    • Sonrisas: ClCC1C(C)=C(OC)C(C)=CN=1

Atributos calculados

  • Calidad precisa: 185.06100
  • Masa isotópica única: 185.061
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 143
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2
  • Carga superficial: 0
  • Superficie del Polo topológico: 22.1A^2

Propiedades experimentales

  • Denso: 1.112
  • Punto de ebullición: 272.2°C at 760 mmHg
  • Punto de inflamación: 118.4°C
  • PSA: 22.12000
  • Logp: 2.44580

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Información de Seguridad

  • Número de transporte de mercancías peligrosas:UN3077 9/PG 3
  • Instrucciones de Seguridad: S60-S61
  • Rtecs:NJ5808500
  • Señalización de mercancías peligrosas: N
  • Términos de riesgo:R34
  • Nivel de peligro:IRRITANT

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
C369241-2.5g
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
2.5g
$ 125.00 2022-04-01
TRC
C369241-25g
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
25g
$ 170.00 2022-04-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SA782-50mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95+%
50mg
113.0CNY 2021-08-04
Chemenu
CM132241-10g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
10g
$1288 2021-08-05
Chemenu
CM132241-1g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
1g
$286 2021-08-05
TRC
C369241-25000mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
25g
$ 207.00 2023-04-18
Enamine
EN300-57759-0.1g
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0
0.1g
$62.0 2023-05-24
Key Organics Ltd
AS-75978-5MG
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
AS-75978-10MG
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 >95%
10mg
£63.00 2025-02-09
Aaron
AR0052GW-250mg
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine
84006-10-0 95%
250mg
$45.00 2023-12-14

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Acetic anhydride ;  2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
3.1 Reagents: Thionyl chloride ;  2 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 2

Condiciones de reacción
Referencia
Preparation of 2-(chloro- and hydroxymethyl)-3,5-dimethyl-4-methoxy pyridine
, European Patent Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → reflux; 1.5 h, reflux; 2 h, reflux
1.2 Reagents: Sulfuric acid ;  pH 9
2.1 Solvents: Methanol ;  15 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7; 1.5 h, reflux
2.3 1.5 h, reflux; overnight, rt
2.4 Reagents: Dithionous acid, ammonium salt (1:2) ;  2 h, reflux; overnight, rt
2.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Referencia
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referencia
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

Métodos de producción 5

Condiciones de reacción
Referencia
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium ;  5 h, reflux
2.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  1 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referencia
Improvement on the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine
Ma, Nan; et al, Hecheng Huaxue, 2007, 15(3), 385-387

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Referencia
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation Ligands
Rafique, Waqas; et al, ACS Omega, 2018, 3(7), 7567-7579

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
Referencia
Preparation of pyridoimidazole derivatives for preventing and treating digestive tract ulcer
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  1 h, rt
Referencia
Deuterodehalogenation Under Net Reductive or Redox-Neutral Conditions Enabled by Paired Electrolysis
Wood, Devin; et al, Angewandte Chemie, 2023, 62(15),

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water
Referencia
Bioinspired symmetrical and unsymmetrical diiron complexes for selective oxidation catalysis with hydrogen peroxide
Trehoux, Alexandre; et al, Dalton Transactions, 2020, 49(46), 16657-16661

Métodos de producción 12

Condiciones de reacción
Referencia
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Métodos de producción 13

Condiciones de reacción
1.1 -
2.1 Reagents: Acetic anhydride ,  Sodium hydroxide
3.1 Reagents: Thionyl chloride Solvents: Dichloromethane
Referencia
(H+, K+)-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. A novel series of dimethoxypyridyl-substituted inhibitors with enhanced selectivity. The selection of pantoprazole as a clinical candidate
Kohl, Bernhard; et al, Journal of Medicinal Chemistry, 1992, 35(6), 1049-57

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  2 - 3 min, rt
Referencia
EPR Spectroscopic Detection of the Elusive FeV=O Intermediates in Selective Catalytic Oxofunctionalizations of Hydrocarbons Mediated by Biomimetic Ferric Complexes
Lyakin, Oleg Y.; et al, ACS Catalysis, 2015, 5(5), 2702-2707

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Methanol ;  15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7; 1.5 h, reflux
1.3 1.5 h, reflux; overnight, rt
1.4 Reagents: Dithionous acid, ammonium salt (1:2) ;  2 h, reflux; overnight, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt → -10 °C; 30 min, -20 - -10 °C; -20 - -10 °C; 3 h, -10 °C → rt; rt
Referencia
Synthesis of omeprazole
Liu, Xiulan, Shanxi Yike Daxue Xuebao, 2002, 33(4), 330-332

Métodos de producción 16

Condiciones de reacción
Referencia
Preparation of 2-(chloro- and hydroxymethyl)-3,5-dimethyl-4-methoxy pyridine
, European Patent Organization, , ,

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Raw materials

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Preparation Products

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:84006-10-0)2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine
sfd595
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Amadis Chemical Company Limited
(CAS:84006-10-0)2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
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